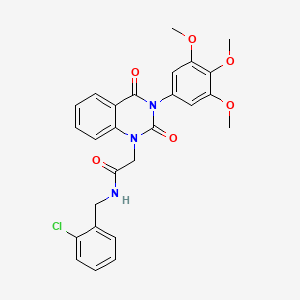
N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C26H24ClN3O6 and its molecular weight is 509.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a complex chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including its synthesis, pharmacological properties, and case studies.
Chemical Structure and Synthesis
The compound features a quinazolinone scaffold known for its diverse biological properties. The synthesis of quinazolinone derivatives typically involves the condensation of various aromatic amines with carbonyl compounds, followed by cyclization reactions. For instance, trimethoxyanilides based on 4(3H)-quinazolinone scaffolds have been reported to exhibit significant antitumor activity .
Antitumor Activity
Research indicates that derivatives of quinazolinones, including the compound , have shown promising antitumor properties. A study on trimethoxyanilides derived from 4(3H)-quinazolinones demonstrated effective cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of key enzymes involved in tumor proliferation and survival .
Antimicrobial Properties
Quinazolinone derivatives are also recognized for their antimicrobial activities. A series of studies have highlighted that compounds with similar structural motifs exhibit significant antibacterial and antifungal effects. For example, compounds with chloro or hydroxy substituents have shown enhanced activity against both gram-positive and gram-negative bacteria as well as fungi .
The precise mechanisms through which this compound exerts its biological effects are under investigation. However, it is hypothesized that the quinazolinone core may interact with various biological targets such as:
- Enzymes : Inhibition of enzymes involved in cancer cell metabolism.
- Receptors : Modulation of receptor activity linked to inflammation and infection.
Case Studies and Research Findings
A notable study evaluated a series of quinazolinone derivatives for their antitumor efficacy. The findings suggested that modifications in the substituents significantly impacted their biological activity. Specifically, compounds with methoxy groups demonstrated increased potency against certain cancer cell lines compared to their unsubstituted counterparts .
Comparative Biological Activity Table
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of quinazoline compounds exhibit significant antimicrobial properties. A study focused on similar quinazoline derivatives demonstrated their effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus . The mechanism of action often involves inhibition of bacterial enzymes or disruption of cell wall synthesis.
Anticancer Properties
Quinazoline derivatives have been extensively researched for their anticancer potential. The compound has shown promise in inhibiting tumor growth in vitro and in vivo models. For instance, derivatives have been tested against human cancer cell lines, revealing cytotoxicity and the ability to induce apoptosis .
Antitubercular Activity
The compound's structural features suggest potential antitubercular activity. In vitro studies have shown that certain quinazoline derivatives can inhibit the growth of Mycobacterium tuberculosis. The mechanism may involve targeting specific mycobacterial enzymes essential for survival .
Case Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of various quinazoline derivatives against common pathogens. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting strong potential for further development as antimicrobial agents .
Case Study 2: Anticancer Activity
In a study published in RSC Advances, researchers synthesized several quinazoline derivatives and tested them against different cancer cell lines. One derivative showed a significant reduction in cell viability at low concentrations, indicating its potential as a lead compound for anticancer drug development .
Comparative Analysis of Related Compounds
| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide | Quinazoline | Yes | Yes |
| 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides | Benzimidazole | Moderate | Yes |
| Pyrido[2,3-d]pyrimidine derivatives | Pyrimidine | Yes | Moderate |
Properties
Molecular Formula |
C26H24ClN3O6 |
|---|---|
Molecular Weight |
509.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)quinazolin-1-yl]acetamide |
InChI |
InChI=1S/C26H24ClN3O6/c1-34-21-12-17(13-22(35-2)24(21)36-3)30-25(32)18-9-5-7-11-20(18)29(26(30)33)15-23(31)28-14-16-8-4-6-10-19(16)27/h4-13H,14-15H2,1-3H3,(H,28,31) |
InChI Key |
PRDFBMMTMKJXOV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















